Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranoside Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranoside
Brand Name: Vulcanchem
CAS No.: 74841-88-6
VCID: VC0016488
InChI: InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28-/m0/s1
SMILES: CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C28H32O5
Molecular Weight: 448.5 g/mol

Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranoside

CAS No.: 74841-88-6

Reference Standards

VCID: VC0016488

Molecular Formula: C28H32O5

Molecular Weight: 448.5 g/mol

Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranoside - 74841-88-6

CAS No. 74841-88-6
Product Name Methyl 2,3,4,-Tri-O-benzyl-β-L-fucopyranoside
Molecular Formula C28H32O5
Molecular Weight 448.5 g/mol
IUPAC Name (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Standard InChI InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28-/m0/s1
Standard InChIKey QTDLREJYMFIJBR-QUYLDEAFSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Synonyms Methyl 6-Deoxy-2,3,4-tris-O-(phenylmethyl)-β-L-galactopyranoside;
PubChem Compound 7167933
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator